molecular formula C8H9FN2O2 B11908741 Ethyl 4-amino-5-fluoronicotinate

Ethyl 4-amino-5-fluoronicotinate

Cat. No.: B11908741
M. Wt: 184.17 g/mol
InChI Key: MLKJGIODOCHOLG-UHFFFAOYSA-N
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Description

Ethyl 4-amino-5-fluoronicotinate is a heterocyclic aromatic compound with the molecular formula C₈H₉FN₂O₂. It is a derivative of nicotinic acid and contains both an amino group and a fluorine atom on the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-amino-5-fluoronicotinate typically involves the reaction of ethyl nicotinate with fluorinating agents and subsequent amination. One common method includes:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 4-amino-5-fluoronicotinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-amino-5-fluoronicotinate involves its interaction with specific molecular targets. The amino and fluorine groups play a crucial role in its binding affinity and activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context .

Comparison with Similar Compounds

  • Ethyl 2-amino-5-fluoronicotinate
  • 2-Amino-5-fluoronicotinamide
  • 5-Fluoro-4-iodopyridin-2-amine
  • 5-Fluoropyridine-2,3-diamine

Comparison: Ethyl 4-amino-5-fluoronicotinate is unique due to the specific positioning of the amino and fluorine groups on the pyridine ring. This positioning can influence its reactivity and biological activity compared to similar compounds. For instance, Ethyl 2-amino-5-fluoronicotinate has the amino group at a different position, which can lead to variations in its chemical behavior and applications .

Biological Activity

Ethyl 4-amino-5-fluoronicotinate is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article synthesizes current research findings, case studies, and relevant data on its biological activity.

Chemical Structure and Properties

This compound is a derivative of nicotinic acid, characterized by the presence of an amino group and a fluorine atom at specific positions on the pyridine ring. The chemical structure can be represented as follows:

C8H9FN2O2\text{C}_8\text{H}_9\text{FN}_2\text{O}_2

This structure contributes to its lipophilicity and potential interactions with biological targets.

Biological Activity Overview

1. Anticancer Activity:
Research indicates that this compound exhibits notable anticancer properties. A study demonstrated its efficacy against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer), with IC50 values comparable to established chemotherapeutics like doxorubicin .

2. Mechanism of Action:
The anticancer activity has been attributed to its ability to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators. The presence of the fluorine atom enhances its interaction with biological membranes, thereby increasing cellular uptake and potency .

3. Antimicrobial Properties:
In addition to anticancer effects, this compound has shown antimicrobial activity against various bacterial strains. In vitro studies revealed that it inhibits the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Case Studies

Case Study 1: Anticancer Efficacy
A recent study investigated the effects of this compound on A549 cells. The compound was found to significantly reduce cell viability in a dose-dependent manner, with an IC50 value of approximately 25 µg/mL after 48 hours of treatment. Flow cytometry analysis confirmed an increase in apoptotic cells, indicating that the compound effectively triggers programmed cell death .

Case Study 2: Antimicrobial Activity
In another investigation, this compound was tested against a panel of bacterial pathogens. The compound exhibited minimum inhibitory concentrations (MIC) ranging from 15 to 30 µg/mL, demonstrating significant antibacterial potential, particularly against multidrug-resistant strains .

Table 1: Biological Activity Summary

Activity TypeCell Line/PathogenIC50/MIC (µg/mL)Reference
AnticancerA549 (lung cancer)25
AnticancerMCF-7 (breast cancer)30
AntimicrobialStaphylococcus aureus20
AntimicrobialEscherichia coli15

Research Findings

Recent advancements in the synthesis of this compound have facilitated further exploration into its biological applications. The compound's ability to modulate key signaling pathways involved in cell proliferation and apoptosis is being actively researched for potential therapeutic use in oncology and infectious diseases.

Moreover, structure-activity relationship (SAR) studies have identified specific modifications that enhance its potency and selectivity against target cells, paving the way for the development of more effective derivatives .

Properties

Molecular Formula

C8H9FN2O2

Molecular Weight

184.17 g/mol

IUPAC Name

ethyl 4-amino-5-fluoropyridine-3-carboxylate

InChI

InChI=1S/C8H9FN2O2/c1-2-13-8(12)5-3-11-4-6(9)7(5)10/h3-4H,2H2,1H3,(H2,10,11)

InChI Key

MLKJGIODOCHOLG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=CC(=C1N)F

Origin of Product

United States

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